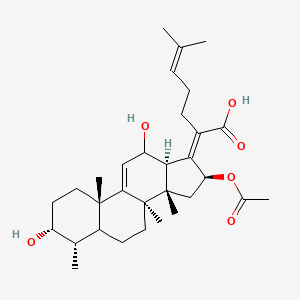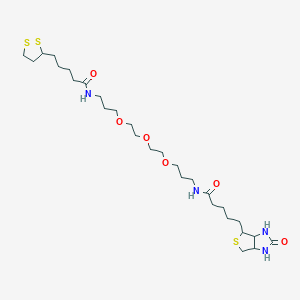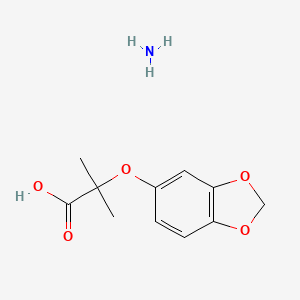methyl-lambda6-sulfanone CAS No. 2060063-40-1](/img/structure/B1384073.png)
[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone
Übersicht
Beschreibung
4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone, also known as DMAP-λ6-sulfanone, is an important chemical compound used in a variety of scientific research applications. It is a derivative of lambda6-sulfanone and is used as a reagent for the synthesis of various compounds. This compound has been studied for its potential uses in biochemistry and physiology, and has also been used in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Tautomeric Behavior in Bioorganics and Medicinal Chemistry
Sulfonamide derivatives like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone are significant in studies related to bioorganics and medicinal chemistry. Their molecular conformation and tautomeric forms directly impact their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance are utilized to identify their tautomeric forms, which are crucial for understanding their chemical behavior and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).
Utilization in Organic Synthesis
These compounds are used in various organic synthesis processes. For instance, they can be involved in cyclocondensation reactions leading to the formation of different types of thiazolium salts. These reactions are vital in organic chemistry, contributing to the development of new compounds with potential applications in different scientific fields (Berrée, Malvaut, Marchand, & Morel, 1993).
Role in Photopolymerization Processes
In surface chemistry, these compounds are utilized in radical photopolymerization processes. For example, they can be used as hydrogen donors in surface-confined photopolymerization, leading to the creation of bioactive polymeric grafts. This application is significant in fields like materials science and bioengineering (Gam‐Derouich et al., 2012).
Antimicrobial and Antioxidant Applications
Compounds like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone show promise in antimicrobial and antioxidant applications. They are studied for their efficacy against various bacterial and fungal strains, and their potential as hydrogen peroxide scavenging agents is also investigated. Such properties make them valuable in pharmaceutical research and healthcare applications (Malhotra et al., 2013).
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(methylsulfonimidoyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11(2)8-4-6-9(7-5-8)13(3,10)12/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLKOBPMWNOTLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)S(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)



![(7E)-7-[2-hydroxy-3-(6-hydroxy-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-4-oxocyclobut-2-en-1-ylidene]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),8-dien-6-one](/img/structure/B1384001.png)

![{3-[(acetyloxy)imino]-2,3-dihydro-1H-isoindol-1-ylidene}amino acetate](/img/structure/B1384005.png)




![3-[(Thiophen-3-yl)methyl]azetidine hydrochloride](/img/structure/B1384011.png)
